(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride
Overview
Description
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of butanoic acid, featuring an amino group and a dichlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride typically involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl acetoacetate in the presence of a base, followed by hydrogenation and hydrolysis to yield the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Hydrogenation: Palladium on carbon (Pd/C) catalyst
Hydrolysis: Acidic conditions using hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the amino group to form amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Major Products
Oxidation: Formation of 3,4-dichlorophenylacetic acid.
Reduction: Formation of 3-amino-4-(3,4-dichlorophenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway, by acting as an agonist or antagonist at GABA receptors. This modulation can influence neuronal excitability and has implications for its use in treating neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-(3,4-dichlorophenyl)butanoic acid
- 3-Amino-4-(2,3-dichlorophenyl)butanoic acid
- 3-Amino-4-(3,5-dichlorophenyl)butanoic acid
Uniqueness
(S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its ability to interact with GABA receptors and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
(3S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15;/h1-2,4,7H,3,5,13H2,(H,14,15);1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDGKTAEVJUWKK-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](CC(=O)O)N)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375851 | |
Record name | (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-50-8 | |
Record name | (3S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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